Cas no 898375-93-4 (N-2-(furan-2-yl)ethyl-N'-(2-methylphenyl)ethanediamide)

N-2-(furan-2-yl)ethyl-N'-(2-methylphenyl)ethanediamide is a specialized diamide compound featuring a furan-2-yl ethyl group and a 2-methylphenyl substituent. Its molecular structure combines aromatic and heterocyclic moieties, offering potential utility in organic synthesis and pharmaceutical research. The furan ring contributes to electron-rich characteristics, while the methylphenyl group enhances steric and electronic diversity. This compound may serve as an intermediate in the development of bioactive molecules or functional materials due to its balanced reactivity and structural versatility. Its well-defined composition ensures reproducibility in synthetic applications, making it suitable for exploratory studies in medicinal chemistry or material science.
N-2-(furan-2-yl)ethyl-N'-(2-methylphenyl)ethanediamide structure
898375-93-4 structure
Product Name:N-2-(furan-2-yl)ethyl-N'-(2-methylphenyl)ethanediamide
CAS No:898375-93-4
MF:C15H16N2O3
MW:272.299143791199
CID:5481745
Update Time:2025-06-13

N-2-(furan-2-yl)ethyl-N'-(2-methylphenyl)ethanediamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(furan-2-yl)ethyl]-N'-(2-methylphenyl)oxamide
    • N-2-(furan-2-yl)ethyl-N'-(2-methylphenyl)ethanediamide
    • Inchi: 1S/C15H16N2O3/c1-11-5-2-3-7-13(11)17-15(19)14(18)16-9-8-12-6-4-10-20-12/h2-7,10H,8-9H2,1H3,(H,16,18)(H,17,19)
    • InChI Key: VDHXFAHLBWSNQC-UHFFFAOYSA-N
    • SMILES: C(NCCC1=CC=CO1)(=O)C(NC1=CC=CC=C1C)=O

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Additional information on N-2-(furan-2-yl)ethyl-N'-(2-methylphenyl)ethanediamide

Introduction to N-2-(furan-2-yl)ethyl-N'-(2-methylphenyl)ethanediamide (CAS No: 898375-93-4)

N-2-(furan-2-yl)ethyl-N'-(2-methylphenyl)ethanediamide, identified by its CAS number 898375-93-4, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, featuring a unique structural framework, has garnered attention due to its potential applications in drug discovery and molecular imaging. The presence of both furan-2-yl and 2-methylphenyl substituents imparts distinct electronic and steric properties, making it a versatile candidate for various biochemical interactions.

The compound's structure consists of an ethanediamide backbone, which is a well-known moiety in medicinal chemistry for its ability to form hydrogen bonds and stabilize biological targets. The furan-2-yl group, characterized by its five-membered aromatic ring containing two oxygen atoms, introduces polarity and reactivity that can be exploited in designing ligands for enzyme inhibition or receptor binding. On the other hand, the 2-methylphenyl group, also known as p-tolyl, contributes to hydrophobic interactions and influences the compound's solubility and metabolic stability.

In recent years, the exploration of heterocyclic compounds has been a focal point in pharmaceutical development. Heterocycles are known for their broad spectrum of biological activities and are frequently incorporated into drug molecules due to their structural diversity and functional versatility. The combination of furan-2-yl and 2-methylphenyl in N-2-(furan-2-yl)ethyl-N'-(2-methylphenyl)ethanediamide suggests potential applications in targeting neurological disorders, inflammation, and other diseases where these structural motifs have demonstrated efficacy.

The pharmacological profile of this compound has been the subject of extensive research. Studies have indicated that derivatives of this class exhibit inhibitory activity against various enzymes involved in disease pathways. For instance, modifications to the amide linkage or the substitution pattern on the aromatic rings can modulate binding affinity and selectivity. This flexibility allows researchers to fine-tune the properties of N-2-(furan-2-yl)ethyl-N'-(2-methylphenyl)ethanediamide for specific therapeutic applications.

One of the most compelling aspects of this compound is its potential in drug development for central nervous system (CNS) disorders. The furan-2-yl group has been shown to enhance blood-brain barrier penetration, a critical factor for CNS drugs. Additionally, the presence of both polar and non-polar regions in its structure facilitates interaction with lipophilic and hydrophilic targets alike. This dual nature makes it an attractive scaffold for designing molecules that can effectively cross the blood-brain barrier while maintaining strong binding to therapeutic targets.

The synthesis of N-2-(furan-2-yl)ethyl-N'-(2-methylphenyl)ethanediamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the furan-2-yl group typically involves Friedel-Crafts alkylation or condensation reactions with furan derivatives, while the 2-methylphenyl group is often incorporated through Suzuki-Miyaura cross-coupling or other palladium-catalyzed reactions. The choice of synthetic route depends on factors such as yield, purity, and scalability, which are crucial for both research and industrial applications.

In conclusion, N-2-(furan-2-yl)ethyl-N'-(2-methylphenyl strong>)ethanediamide (CAS No: 898375-93-4) represents a promising compound in the realm of chemical biology and pharmaceutical research. Its unique structural features offer a rich foundation for designing molecules with tailored biological activities. As research continues to uncover new applications for this class of compounds, N-2-(< strong>furan - 2 - yl >) ethyl - N' - (< strong > 2 - methylphen yl >) ethanediamide is poised to play a significant role in the development of novel therapeutics targeting a wide range of diseases.

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